2-[(2-Methyl-1-piperidinyl)carbonyl]aniline
Description
2-[(2-Methyl-1-piperidinyl)carbonyl]aniline is an organic compound featuring an aniline moiety (a benzene ring with an amino group) linked via a carbonyl group to a 2-methylpiperidine ring. The molecular formula is inferred as C₁₃H₁₇N₂O, with an average molecular weight of 223.29 g/mol. This structure combines aromatic and alicyclic components, making it a versatile intermediate in pharmaceutical synthesis. Its reactivity is influenced by the electron-withdrawing carbonyl group and the steric effects of the 2-methylpiperidine substituent .
Properties
IUPAC Name |
(2-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFNQSIZKVIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387830 | |
| Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159180-70-8 | |
| Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2-methylpiperidine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. In the context of neurological disorders, it is believed to modulate neurotransmitter levels and inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. The compound may also interact with various receptors and enzymes, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Structurally analogous compounds differ in heterocyclic ring size, substituents, or additional functional groups. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Ring Size : Larger rings (e.g., azepane, diazepane) increase molecular weight and may enhance conformational flexibility .
- Methyl groups (e.g., 2-methylpiperidine) introduce steric hindrance, affecting reaction kinetics .
- Functional Groups : Sulfonyl groups (e.g., ethylsulfonyl) add polarity and hydrogen-bonding capacity, influencing solubility .
Biological Activity
2-[(2-Methyl-1-piperidinyl)carbonyl]aniline, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 159180-70-8
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : 2-[(2-Methylpiperidin-1-yl)carbonyl]aniline
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Properties : Studies have indicated that piperidine derivatives can inhibit the growth of cancer cells by interacting with specific molecular targets.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Neuropharmacological Effects : Piperidine derivatives are known to affect neurotransmitter systems, which may contribute to their neuroactive properties.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing mood or cognition.
- Signal Pathway Modulation : By affecting various signaling pathways, it may alter cellular responses to growth factors and cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in several cancer cell lines (e.g., MCF-7, HeLa) |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Neuroactive | Modulates dopamine and serotonin receptors |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against a panel of bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves acylation of the aniline moiety using 2-methylpiperidine-derived acylating agents. A two-step approach is recommended:
Activation of the carbonyl group : React 2-methylpiperidine with a carbonyl-activating agent (e.g., phosgene or trifluoroacetic anhydride) to generate an acyl chloride intermediate.
Coupling with aniline : Introduce the activated carbonyl group to the aniline under mild basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution .
Optimization :
- Control temperature (0–5°C) during acylation to minimize side reactions.
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.
- Purify via column chromatography with a gradient elution (hexane/ethyl acetate) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how do key spectral features correlate with its molecular structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The piperidinyl protons (δ 1.2–2.8 ppm) show splitting patterns indicative of the 2-methyl substitution. The aniline NH₂ group appears as a broad singlet (δ ~5.5 ppm) in DMSO-d₆.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, while the quaternary carbon adjacent to the piperidinyl group appears at δ ~55–60 ppm .
- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the carbonyl (C=O) stretch. N-H stretches for the aniline group appear at ~3350 cm⁻¹ .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., intramolecular O–H⋯O interactions) using single-crystal diffraction. Data collection at low temperatures (100 K) enhances resolution .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the piperidinyl carbonyl group influence the reactivity of the aniline moiety in electrophilic substitution reactions, and what experimental approaches can quantify this effect?
- Methodological Answer : The carbonyl group withdraws electron density via resonance, deactivating the aniline ring and directing electrophiles to the meta position. Experimental approaches :
- Hammett Substituent Constants (σ) : Measure the substituent’s σ value via kinetic studies of para-substituted aniline derivatives. Compare reaction rates (e.g., nitration) to establish the electron-withdrawing capacity .
- DFT Calculations : Compute charge distribution using Gaussian09 with B3LYP/6-31G(d) basis sets. The carbonyl group reduces electron density on the aromatic ring, as shown by Natural Bond Orbital (NBO) analysis .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in the absorption spectrum (e.g., λmax ~270 nm for the aniline → ~290 nm after substitution), correlating with decreased electron density .
Q. What strategies can resolve discrepancies in crystallographic data versus computational modeling predictions for the conformation of this compound?
- Methodological Answer :
- Refinement of Crystallographic Data : Use SHELXL97 to adjust thermal parameters and hydrogen atom positions. Validate with R-factor convergence (target: R < 0.05) .
- Conformational Analysis via Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., acetonitrile) using AMBER20. Compare simulated torsion angles (e.g., piperidinyl C–N–C=O dihedral angle) with X-ray results to identify solvent-induced conformational changes .
- Solid-State vs. Solution-State NMR : Compare ¹³C CP/MAS solid-state NMR with solution NMR to detect packing effects. For example, crystallographic π-stacking may rigidify the structure, while solution NMR reflects dynamic conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
